

# Technical Support Center: MDVN1003 (High-Dose Biotin) Assay Interference and Artifacts

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## Compound of Interest

Compound Name: MDVN1003

Cat. No.: B608953

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This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating assay interference and artifacts when analyzing samples from subjects receiving **MDVN1003**, a high-dose formulation of biotin (Vitamin B7). The high concentrations of biotin in these samples can significantly interfere with a wide range of common laboratory immunoassays.

## Frequently Asked Questions (FAQs)

Q1: What is **MDVN1003** and why does it cause assay interference?

**MDVN1003** is a high-dose, pharmaceutical-grade biotin formulation that has been investigated in clinical trials for conditions such as multiple sclerosis.[1] The interference arises because many diagnostic immunoassays utilize the strong and specific interaction between biotin and streptavidin (or avidin) for signal detection.[2][3] When patient samples contain high levels of exogenous biotin from **MDVN1003** supplementation, this free biotin competes with the biotinylated reagents in the assay, leading to inaccurate results.[4]

Q2: Which types of assays are susceptible to biotin interference?

Any immunoassay that employs a biotin-streptavidin or biotin-avidin capture or detection system is at risk. This includes a broad spectrum of tests across various platforms, such as those from Roche Elecsys, Ortho Clinical Diagnostics Vitros, Beckman Coulter Access, and Siemens.[4] Commonly affected tests measure thyroid hormones, cardiac markers (like troponin), reproductive hormones, and some cancer markers.[1][5][6]

Q3: How does biotin interference affect assay results?

The effect of biotin interference depends on the assay format:

- **Competitive Immunoassays:** In these assays, free biotin from the sample competes with labeled analytes for binding to a limited number of biotinylated antibody sites. This leads to a falsely decreased signal, which is incorrectly interpreted as a falsely high analyte concentration.[\[2\]](#)[\[4\]](#)[\[7\]](#)
- **Non-competitive (Sandwich) Immunoassays:** In this format, free biotin saturates the streptavidin-coated solid phase, preventing the capture of the biotinylated antibody-analyte complex. This results in a reduced signal, leading to a falsely low analyte concentration.[\[2\]](#)[\[4\]](#)[\[7\]](#)

Q4: At what concentrations does biotin start to cause interference?

The threshold for biotin interference varies significantly depending on the specific assay and manufacturer.[\[8\]](#) Some assays can be affected by biotin concentrations as low as 5 ng/mL, while others may not show interference until levels exceed 10,000 ng/mL.[\[9\]](#) For context, individuals taking high-dose biotin supplements can achieve serum concentrations of 55 ng/mL or higher.[\[9\]](#)[\[10\]](#)

## Troubleshooting Guide

Issue: My experimental results are inconsistent with the clinical picture.

When laboratory results do not align with a patient's clinical presentation, and the patient is known to be on high-dose biotin therapy, biotin interference should be a primary suspect.[\[6\]](#)

Troubleshooting Steps:

- **Review Patient Medication/Supplementation:** The most critical step is to determine if the patient is taking high-dose biotin supplements.[\[11\]](#)
- **Consult Assay Manufacturer's Guidelines:** Check the package insert or contact the manufacturer of the assay kit to determine if it is a biotinylated assay and to find information on its susceptibility to biotin interference.[\[5\]](#)

- Perform a Serial Dilution: Diluting the sample can reduce the concentration of interfering biotin. If the results of the diluted sample, when corrected for the dilution factor, are significantly different from the original result, interference is likely.[4][12]
- Recommend a Washout Period: Biotin has a relatively short half-life of about two hours.[13] For patients on high-dose biotin, a washout period of at least 8 hours is recommended, though for very high doses, a period of 48 to 72 hours may be necessary before re-testing.[1][11][14]
- Utilize an Alternative Assay: If possible, re-test the sample using a method that does not rely on the biotin-streptavidin interaction.[4][12]

## Quantitative Data on Biotin Interference

The following tables summarize the levels of biotin that have been shown to cause interference in various common immunoassays. Note that these values are illustrative and can vary between different manufacturers' assays for the same analyte.

Table 1: Biotin Interference Thresholds for Selected Immunoassays

Analyte	Assay Type	Biotin Concentration Causing Interference (ng/mL)	Effect on Result
Thyroid-Stimulating Hormone (TSH)	Sandwich	> 80	Falsely Low
Free Thyroxine (FT4)	Competitive	> 320	Falsely High
Total Thyroxine (T4)	Competitive	> 1280	Falsely High
Free Triiodothyronine (FT3)	Competitive	> 320	Falsely High
Total Triiodothyronine (T3)	Competitive	> 80	Falsely High
Cardiac Troponin T	Sandwich	> 20	Falsely Low

Data compiled from multiple sources, including references[8][15].

Table 2: Serum Biotin Concentrations with Different Dosing Regimens

Daily Biotin Dose	Peak Serum Biotin Concentration (ng/mL)
30 µg (Recommended Daily Intake)	0.1 - 0.8
2,500 - 5,000 µg	55 - 140
10,000 µg	375 - 450
100 - 300 mg	> 1000

Data compiled from multiple sources, including references[5][9][10].

## Experimental Protocols

### Protocol 1: Detection of Potential Biotin Interference using Serial Dilution

Objective: To assess whether an unexpected laboratory result is due to biotin interference.

Methodology:

- Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using a suitable diluent (as recommended by the assay manufacturer).
- Analyze the undiluted sample and each dilution using the immunoassay in question.
- Calculate the analyte concentration for each dilution, correcting for the dilution factor.
- Interpretation: If there is no interference, the corrected concentrations from the diluted samples should be consistent with the concentration of the undiluted sample. A significant, concentration-dependent change in the corrected analyte level upon dilution is indicative of interference.[4]

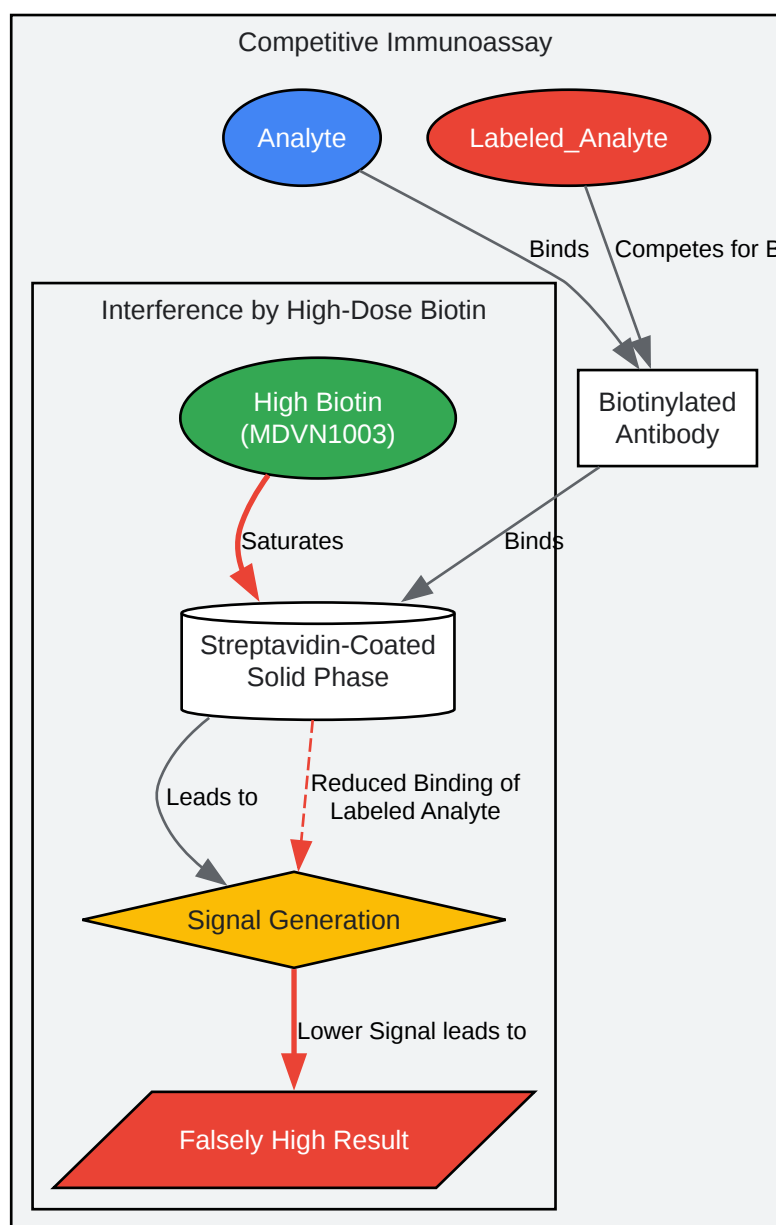
### Protocol 2: Biotin Removal from a Sample using Streptavidin-Coated Microparticles

Objective: To remove biotin from a sample to obtain a more accurate measurement of the analyte.

Methodology:

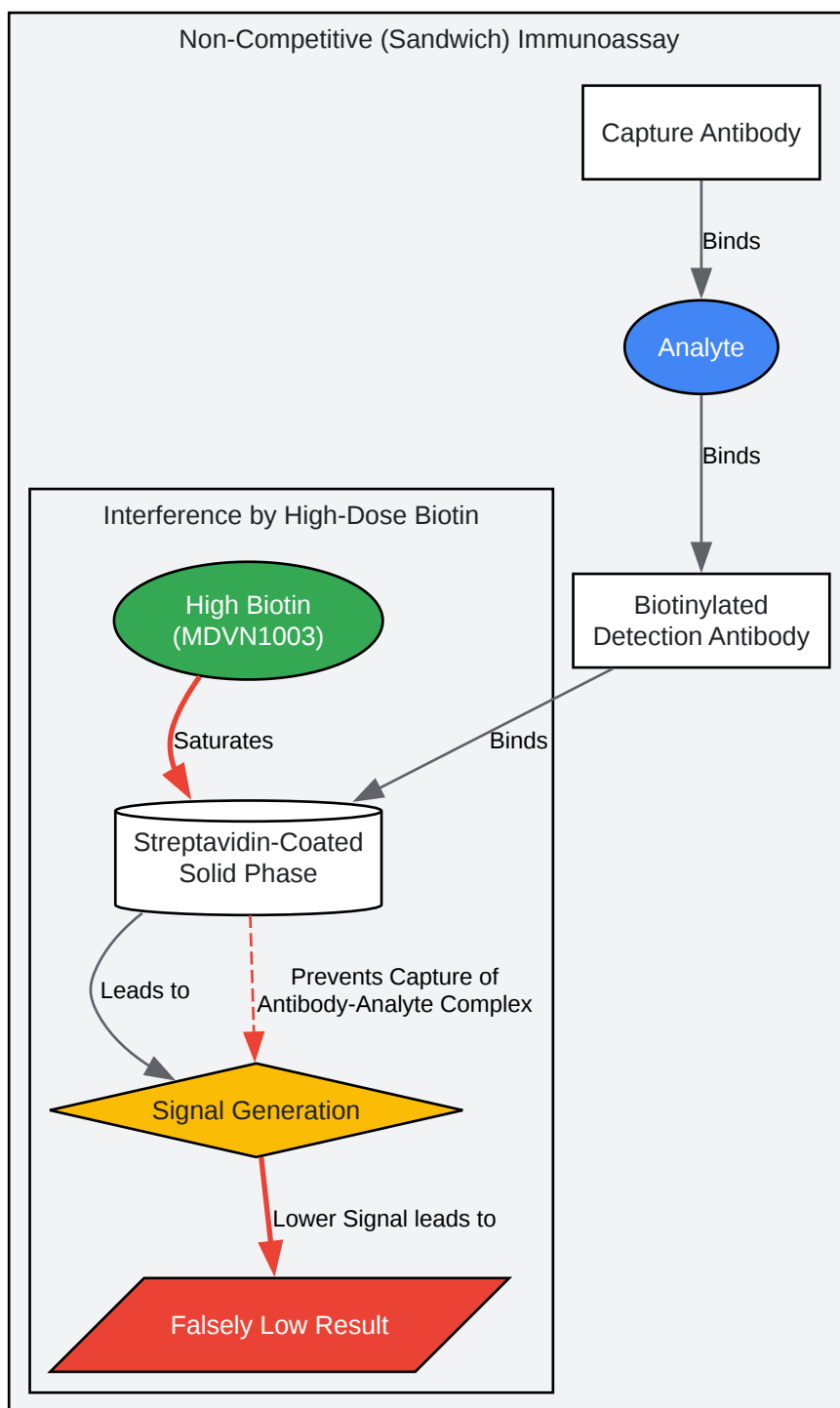
- Obtain streptavidin-coated microparticles.
- Add a specific amount of the microparticles to the patient sample.
- Incubate the sample with the microparticles for a designated period to allow the streptavidin to bind the free biotin.
- Separate the microparticles from the sample by centrifugation or magnetic separation.
- Analyze the supernatant (the biotin-depleted sample) using the immunoassay.
- Interpretation: The result from the treated sample should provide a more accurate measurement of the analyte concentration, free from biotin interference. This method can be used to confirm that biotin was the cause of the initial discrepant result.[\[2\]](#)

## Visualizations



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Caption: Mechanism of biotin interference in a competitive immunoassay.



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Caption: Mechanism of biotin interference in a sandwich immunoassay.



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Caption: Troubleshooting workflow for suspected biotin interference.



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